molecular formula C18H12Cl3N4O3+ B14903270 (5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium

(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium

Cat. No.: B14903270
M. Wt: 438.7 g/mol
InChI Key: OKCXDDDKLGOAPD-DOTOQJQBSA-N
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Description

(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium is a complex organic compound characterized by its unique structure, which includes a triazolo-oxazin ring system fused with an indeno moiety

Preparation Methods

The synthesis of (5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine or other functional groups.

    Substitution: The trichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of (5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and trichlorophenyl moiety are likely critical for its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to (5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium include other triazolo-oxazin derivatives and indeno-fused heterocycles. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C18H12Cl3N4O3+

Molecular Weight

438.7 g/mol

IUPAC Name

(1R,9S)-14-nitro-4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene

InChI

InChI=1S/C18H12Cl3N4O3/c19-10-4-13(20)18(14(21)5-10)24-8-23-16(22-24)7-28-15-3-9-1-2-11(25(26)27)6-12(9)17(15)23/h1-2,4-6,8,15,17H,3,7H2/q+1/t15-,17+/m0/s1

InChI Key

OKCXDDDKLGOAPD-DOTOQJQBSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C3=C1C=CC(=C3)[N+](=O)[O-])[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl

Canonical SMILES

C1C2C(C3=C1C=CC(=C3)[N+](=O)[O-])[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl

Origin of Product

United States

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